molecular formula C5H3F9 B6320699 1,1,1,2,2,3,3,4,4-Nonafluoropentane CAS No. 158118-01-5

1,1,1,2,2,3,3,4,4-Nonafluoropentane

Cat. No.: B6320699
CAS No.: 158118-01-5
M. Wt: 234.06 g/mol
InChI Key: RGRJUIGTKHAMBM-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4-Nonafluoropentane (C₅H₂F₉) is a fully saturated perfluorinated alkane characterized by nine fluorine atoms replacing hydrogen atoms on a pentane backbone. Its structure confers high thermal stability, chemical inertness, and low surface tension, typical of per- and polyfluoroalkyl substances (PFAS).

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9/c1-2(6,7)3(8,9)4(10,11)5(12,13)14/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRJUIGTKHAMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CH3, C5H3F9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Pentane, 1,1,1,2,2,3,3,4,4-nonafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895155
Record name 1,1,1,2,2,3,3,4,4-Nonafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158118-01-5
Record name 1,1,1,2,2,3,3,4,4-Nonafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2,3,3,4,4-Nonafluoropentane can be synthesized through several methods, including:

    Electrochemical Fluorination: This method involves the electrochemical fluorination of a suitable hydrocarbon precursor in the presence of hydrogen fluoride.

    Direct Fluorination: Another approach is the direct fluorination of pentane using elemental fluorine.

Industrial Production Methods

Industrial production of this compound often relies on large-scale electrochemical fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of specialized equipment and safety protocols is essential due to the highly reactive nature of fluorine .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4-Nonafluoropentane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions include:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoropentane is primarily based on its chemical inertness and stability. The compound’s multiple fluorine atoms create a strong electron-withdrawing effect, making it resistant to many chemical reactions. This property is exploited in various applications where stability and resistance to degradation are crucial .

Comparison with Similar Compounds

Decafluoropentane (1,1,1,2,2,3,4,5,5,5-decafluoropentane)

  • Molecular Formula : C₅HF₁₀
  • Key Differences: Contains one additional fluorine atom compared to nonafluoropentane.
  • Implications : Increased fluorination likely enhances density and thermal stability but may reduce volatility. Both compounds share applications in refrigeration and fire suppression due to inertness .

1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxy-butane

  • Molecular Formula : C₅H₃F₉O
  • Key Differences : Incorporates a methoxy (-OCH₃) group.
  • This contrasts with nonafluoropentane’s non-reactive nature .

Novec™ 1230 (1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone)

  • Molecular Formula : CF₃CF₂C(O)CF(CF₃)₂
  • Key Differences : Contains a ketone group and trifluoromethyl substituent.
  • Implications: The ketone group increases polarity, lowering boiling point (−18°C) and enabling use as a fire suppressant. Classified as non-toxic and environmentally friendly, unlike many PFAS .

Methyl Perfluorobutyl Ketone (1,1,1,2,2,3,3,4,4-Nonafluoro-5-hexanone)

  • Molecular Formula : C₆HF₉O
  • Key Differences : Longer carbon chain (hexane backbone) with a ketone group.
  • Implications: Used in industrial solvents and coatings due to moderate polarity and solvent strength. The ketone group may limit thermal stability compared to nonafluoropentane .

1-Iodo-1H,1H-nonafluoropentane (CAS 2253-14-7)

  • Molecular Formula : C₅H₂F₉I
  • Key Differences : Iodine substituent at the terminal carbon.
  • Implications : The iodine atom increases molecular weight and reactivity, enabling dehalogenation reactions. Such compounds are used in synthetic chemistry but pose higher toxicity risks .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Boiling Point (°C)* Key Applications Toxicity Profile
1,1,1,2,2,3,3,4,4-Nonafluoropentane C₅H₂F₉ None ~50–60 (estimated) Refrigeration, inert fluids Low (no known carcinogenicity)
Decafluoropentane C₅HF₁₀ None ~60–70 (estimated) Fire suppression Moderate
Novec™ 1230 CF₃CF₂C(O)CF(CF₃)₂ Ketone −18 Fire suppression Low (non-toxic)
Methyl Perfluorobutyl Ketone C₆HF₉O Ketone ~80–90 (estimated) Industrial solvents Moderate
1-Iodo-nonafluoropentane C₅H₂F₉I Iodide ~100–110 (estimated) Synthetic chemistry High

*Boiling points are inferred based on structural trends; exact values require experimental confirmation.

Research Findings and Environmental Considerations

  • Environmental Persistence: Nonafluoropentane’s lack of functional groups may reduce bioaccumulation compared to sulfonic acid-based PFAS (e.g., perfluorooctanesulfonic acid, PFOS) .
  • Regulatory Status: Novec™ 1230 is exempt from EPA hazardous material listings, while iodinated and sulfonated PFAS face stricter regulations .

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